U-54494A HYDROCHLORIDE

Overview

Description

U-54494A hydrochloride is a benzamide derivative known for its anticonvulsant properties. It is related to kappa opioid receptor agonists and has shown potential in various scientific research applications, particularly in the field of neurology .

Mechanism of Action

Target of Action

The primary target of U-54494A Hydrochloride is the kappa opioid receptor . This receptor plays a crucial role in the nervous system, mediating a variety of physiological functions such as pain perception, mood control, and stress response.

Mode of Action

This compound acts as an agonist at the kappa opioid receptor . It binds to these receptors, triggering a series of biochemical reactions that lead to its anticonvulsant effects. Unlike U-50488H, a structurally related kappa opioid agonist, U-54494A lacks the kappa receptor-mediated sedative and analgesic activities .

Biochemical Pathways

Upon binding to the kappa opioid receptors, this compound influences several biochemical pathways. It attenuates the depolarization-induced uptake of 45Ca++ into forebrain synaptosomes and blocks the enhancement of [3H]kainic acid binding induced by CaCl2 . These actions suggest that U-54494A operates through a Ca+±related mechanism , possibly through a subclass of kappa receptors .

Result of Action

The molecular and cellular effects of this compound’s action are primarily its anticonvulsant properties . It effectively antagonizes convulsions induced by excitatory amino acid agonists and the Ca++ channel agonist .

Biochemical Analysis

Biochemical Properties

U-54494A Hydrochloride has been found to interact with κ-opioid receptors, suggesting a role in biochemical reactions involving these receptors . It may also act as an NMDA antagonist

Cellular Effects

In cellular processes, this compound has been observed to have anticonvulsant effects . It has been suggested that it may influence cell function by modulating the activity of excitatory amino acid agonists and the Ca++ channel agonist .

Molecular Mechanism

The molecular mechanism of this compound is thought to involve a Ca+±related mechanism possibly through a subclass of kappa receptors . It has been suggested that both this compound and a structurally related compound, U-50488H, attenuate the depolarization induced uptake of 45Ca++ into forebrain synaptosomes and block the enhancement of [3H]kainic acid binding induced by CaCl2 .

Dosage Effects in Animal Models

In animal models, this compound has been shown to have a dose-dependent anticonvulsant activity

Preparation Methods

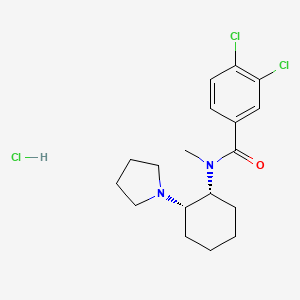

The synthesis of U-54494A hydrochloride involves several steps. The molecular formula of this compound is C18H24Cl2N2O·HCl, and its molecular weight is 391.763 g/mol . The synthetic route typically involves the reaction of 3,4-dichlorobenzoyl chloride with N-methyl-N-[(1R,2S)-2-pyrrolidin-1-ylcyclohexyl]amine in the presence of a base, followed by hydrochloric acid treatment to obtain the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

U-54494A hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

U-54494A hydrochloride is often compared to other kappa opioid receptor agonists, such as U-50488H. While both compounds exhibit anticonvulsant properties, this compound lacks the kappa receptor-mediated sedative and analgesic activities seen with U-50488H . This makes this compound a unique and selective anticonvulsant agent. Other similar compounds include phenytoin and phenobarbital, which are also used as anticonvulsants but have different mechanisms of action and side effect profiles .

Biological Activity

U-54494A hydrochloride, a benzamide derivative with the CAS number 112465-94-8, is recognized for its significant biological activity, particularly as an anticonvulsant agent. This compound exhibits a unique pharmacological profile, functioning primarily as a kappa-opioid receptor agonist and potentially as an N-methyl-D-aspartate (NMDA) receptor antagonist . These mechanisms position U-54494A within the neuropharmacological landscape, targeting various neurotransmitter systems involved in seizure activity.

- Molecular Formula : C₁₈H₂₄Cl₂N₂O·HCl

- Molecular Weight : Approximately 391.8 g/mol

- Structure Type : Benzamide derivative

-

Kappa-Opioid Receptor Agonism :

- U-54494A acts as a selective agonist at kappa-opioid receptors, which are implicated in modulating pain perception and emotional states. This action may contribute to its anticonvulsant effects by influencing dopaminergic pathways and the release of neurotransmitters such as serotonin and norepinephrine.

-

NMDA Receptor Antagonism :

- The compound's potential role as an NMDA antagonist suggests it may help mitigate excitatory neurotransmission, a key factor in seizure disorders. By blocking NMDA receptors, U-54494A could reduce excitotoxicity associated with seizures.

- Calcium Channel Interaction :

Pharmacokinetics

Studies have explored the pharmacokinetic properties of U-54494A, including absorption, distribution, metabolism, and excretion (ADME). The compound exists as a racemic mixture, leading to variations in the pharmacological effects of its enantiomers in animal models.

Anticonvulsant Activity

U-54494A has demonstrated significant anticonvulsant effects across various experimental models:

- In electroshock convulsion tests, it showed comparable potency to established anticonvulsants like phenytoin and phenobarbital but lacked sedative or analgesic properties .

- The compound effectively antagonized convulsions induced by excitatory amino acids (e.g., kainic acid) and calcium channel agonists while being ineffective against GABA-related convulsants .

Case Studies and Experimental Findings

Comparative Analysis with Similar Compounds

U-54494A's unique pharmacological profile sets it apart from other kappa-opioid agonists and NMDA antagonists:

| Compound Name | Structure Type | Primary Action | Unique Features |

|---|---|---|---|

| U-50488 | Benzamide | Kappa-opioid agonist | Strong analgesic effects; less sedative |

| Salvinorin A | Neoclerodane | Kappa-opioid agonist | Naturally occurring; hallucinogenic properties |

| MK-801 | Dizocilpine | NMDA antagonist | Potent neuroprotective effects |

| Ketamine | Arylcyclohexylamine | NMDA antagonist | Rapid antidepressant effects |

U-54494A's dual action as both a kappa-opioid agonist and NMDA antagonist suggests potential therapeutic applications that leverage these mechanisms for treating seizure disorders and possibly other neurological conditions.

Properties

IUPAC Name |

3,4-dichloro-N-methyl-N-[(1R,2S)-2-pyrrolidin-1-ylcyclohexyl]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24Cl2N2O.ClH/c1-21(18(23)13-8-9-14(19)15(20)12-13)16-6-2-3-7-17(16)22-10-4-5-11-22;/h8-9,12,16-17H,2-7,10-11H2,1H3;1H/t16-,17+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFUASZXAHZXJMX-PPPUBMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1N2CCCC2)C(=O)C3=CC(=C(C=C3)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H]1CCCC[C@@H]1N2CCCC2)C(=O)C3=CC(=C(C=C3)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90920763 | |

| Record name | 3,4-Dichloro-N-methyl-N-[2-(pyrrolidin-1-yl)cyclohexyl]benzamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90920763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112465-94-8 | |

| Record name | U 54494A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112465948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dichloro-N-methyl-N-[2-(pyrrolidin-1-yl)cyclohexyl]benzamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90920763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | U-54494A HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BZ8ZBR9LF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.